Triisopropylantimony

Description

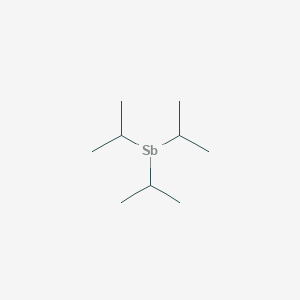

Structure

2D Structure

Properties

CAS No. |

73300-45-5 |

|---|---|

Molecular Formula |

C9H21Sb |

Molecular Weight |

251.02 g/mol |

IUPAC Name |

tri(propan-2-yl)stibane |

InChI |

InChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3; |

InChI Key |

RBEXEKTWBGMBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Sb](C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Triisopropylantimony

Established Synthetic Pathways (e.g., Grignard Reactions)

The most common and direct route for synthesizing triorganostibines (R₃Sb) involves the reaction between antimony trihalides and organometallic reagents such as Grignard reagents or organolithium compounds wikipedia.org. For triisopropylantimony, this typically entails the reaction of antimony trichloride (B1173362) (SbCl₃) with an isopropyl Grignard reagent, such as isopropylmagnesium bromide or chloride.

The general reaction can be represented as: SbX₃ + 3 RMgX → R₃Sb + 3 MgX₂

Where 'SbX₃' represents an antimony trihalide (commonly SbCl₃), 'R' is the organic group (in this case, isopropyl), and 'RMgX' is the corresponding Grignard reagent. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for coordinating with and stabilizing the Grignard reagent wikipedia.orgbethunecollege.ac.ingeeksforgeeks.orglibretexts.org.

Alternatively, organolithium reagents can be used in a similar fashion: SbX₃ + 3 RLi → R₃Sb + 3 LiX

This reaction pathway provides a direct method for forming the carbon-antimony bonds necessary for this compound wikipedia.org.

Table 1: General Synthesis of Triorganostibines (R₃Sb)

| Antimony Precursor | Organometallic Reagent | Product Type | General Reaction Equation | Typical Solvents | Key Notes |

| Antimony Trihalides (e.g., SbCl₃) | Alkyl/Aryl Grignard Reagent (RMgX) | Triorganostibines (R₃Sb) | SbX₃ + 3 RMgX → R₃Sb + 3 MgX₂ | Diethyl ether, THF | Established, direct alkylation wikipedia.org |

| Antimony Trihalides (e.g., SbCl₃) | Alkyl/Aryl Organolithium Reagent (RLi) | Triorganostibines (R₃Sb) | SbX₃ + 3 RLi → R₃Sb + 3 LiX | Ethers, hydrocarbons | Alternative to Grignard reagents wikipedia.org |

Precursor Design and Ligand Selection Strategies in Organoantimony Synthesis

The design of synthetic strategies for organoantimony compounds begins with the selection of appropriate precursors and ligands.

Antimony Precursors: Antimony trihalides, particularly antimony trichloride (SbCl₃), are the most frequently employed starting materials for the synthesis of triorganoantimony compounds wikipedia.orggoogle.comgoogleapis.com. SbCl₃ is favored due to its commercial availability, reactivity, and its role as an electrophilic source of antimony sciencemadness.orgsciencemadness.org. Other antimony halides (SbX₃) can also be utilized, with the choice of halide potentially influencing reactivity, though chloride is a common selection wikipedia.orggoogle.comgoogleapis.com.

Ligand (Alkyl Group) Selection: The selection of the organometallic reagent dictates the organic ligands that will be attached to the antimony center. For this compound, the isopropyl group is the target ligand. The synthesis requires an organometallic species capable of delivering three isopropyl groups, such as isopropylmagnesium halide or isopropyllithium (B161069). The steric bulk of the isopropyl group is a significant characteristic that influences the synthetic process and the properties of the final compound. While general methods are effective, the steric hindrance associated with multiple isopropyl groups can impact reaction efficiency and yield nih.gov.

Advanced Synthetic Approaches to this compound Derivatives

While the direct reaction of SbCl₃ with excess isopropyl Grignard or organolithium reagents is the primary route to this compound, advanced considerations can include alternative reagents and strategies for optimizing yield and purity, particularly for sterically demanding compounds.

Alternative Organometallic Reagents: Organolithium reagents, such as isopropyllithium, offer a viable alternative to Grignard reagents for the alkylation of antimony halides wikipedia.org. The choice between Grignard and organolithium reagents can be based on factors like reagent availability, specific reactivity profiles, and compatibility with reaction conditions.

Stepwise Substitution Strategies: For the synthesis of unsymmetrical or chiral organoantimony compounds, stepwise nucleophilic displacement of ligands on antimony precursors has been developed thieme-connect.com. This approach often involves using antimony compounds with moderate leaving groups or carefully controlling stoichiometry to achieve sequential substitution. While not directly applied to the synthesis of the symmetrical this compound, these methods highlight advanced control over ligand introduction in organoantimony chemistry.

Yield and Purity Considerations: The steric bulk of the isopropyl groups in this compound can pose challenges in achieving high yields and purity. Steric hindrance can potentially lead to incomplete substitution or side reactions if reaction conditions, such as temperature and reagent addition rates, are not carefully optimized nih.gov. Research into organoantimony synthesis often involves exploring variations in reaction parameters to maximize the formation of the desired sterically hindered products.

Compound Names:

this compound

Antimony trichloride

Grignard reagent

Organolithium reagent

Isopropylmagnesium bromide

Isopropylmagnesium chloride

Triorganostibine

Mechanistic Investigations of Triisopropylantimony Reactivity

Thermal Decomposition Pathways and Pyrolysis Mechanisms

The thermal decomposition of organoantimony compounds like triisopropylantimony is a complex process that can proceed through various pathways, influenced by factors such as temperature, pressure, and the surrounding chemical environment. Research into these pathways aims to elucidate the fundamental steps involved, leading to a better understanding of product formation and reaction kinetics.

Homolysis and Radical-Mediated Processes

The decomposition of tertiary stibines, including this compound, is often initiated by the homolytic cleavage of antimony-carbon (Sb-C) bonds, generating antimony-centered radicals and alkyl radicals. Studies on related tertiary stibines suggest that such homolytic processes are primary steps in their thermal breakdown researchgate.net. For instance, the decomposition of tertiarybutyldimethylantimony (TBDMSb), another organoantimony precursor, is believed to involve homolysis, followed by recombination and disproportionation reactions of the resulting alkyl and organoantimony fragments researchgate.net. While direct experimental evidence for this compound undergoing homolysis is not extensively detailed in the provided literature, the general chemical behavior of tertiary stibines points towards Sb-C bond scission as a likely initiation step in its pyrolysis. These radical intermediates can then participate in a cascade of reactions, leading to the final decomposition products.

β-Hydride Elimination Phenomena

A significant pathway in the thermal decomposition of many organometallic compounds containing alkyl ligands is β-hydride elimination. This process involves the transfer of a hydrogen atom from a carbon atom β to the metal center to the metal itself, forming a metal hydride and an alkene. For organoantimony compounds, the presence of isopropyl groups, which possess β-hydrogens, makes β-hydride elimination a plausible decomposition route. Research comparing the decomposition of various tertiary stibines has indicated a trend in stability related to the alkyl groups: H-methyl > H-ethyl > H-isopropyl aip.org. This suggests that this compound (TIPSb) might decompose at lower temperatures or via different mechanisms compared to triethylantimony (TESb) or trimethylantimony (B1201520) (TMSb), potentially due to a greater propensity for β-hydride elimination owing to the structure of the isopropyl group. However, specific experimental confirmations of β-hydride elimination as a dominant pathway for this compound are not explicitly detailed in the reviewed literature.

Influence of Carrier Gas and Reactor Conditions on Decomposition

The conditions under which thermal decomposition occurs significantly impact the reaction pathways and rates. Studies investigating the decomposition of tertiary stibines, including this compound, have employed various carrier gases such as helium (He) and deuterium (B1214612) (D2) in flow tube reactors researchgate.net. The use of D2 as a carrier gas allows for isotopic labeling of byproducts, aiding in the elucidation of pyrolysis mechanisms researchgate.net.

Ligand Exchange Reactions and Transalkylation Phenomena

Ligand exchange reactions involve the substitution of one or more ligands in a metal complex by other ligands. Transalkylation refers to the transfer of alkyl groups between different metal centers or species. While general principles of ligand exchange are well-established in coordination chemistry libretexts.orglibretexts.orgsavemyexams.com, specific investigations into the ligand exchange or transalkylation behavior of this compound itself are not prominently detailed in the provided literature. The isopropyl ligands are simple alkyl groups, and their exchange or transfer would typically require specific reaction conditions or the presence of other reactive species. Without explicit studies on this compound, it is challenging to provide detailed findings on these specific phenomena for this compound.

Applications of Triisopropylantimony in Materials Science

Organometallic Vapor Phase Epitaxy (OMVPE) of III-V Semiconductors

OMVPE, also known as MOCVD, is a cornerstone technique for producing complex semiconductor multilayer structures. TIPSb has proven to be a superior antimony precursor in OMVPE for several III-V semiconductor systems.

The synthesis of gallium antimonide (GaSb) and indium antimonide (InSb) is particularly enhanced by the use of TIPSb. These narrow bandgap semiconductors are vital for infrared detectors, high-speed electronics, and thermoelectric devices.

Growth of Antimony-Containing III-V Compounds (e.g., GaSb, InSb)

Impact on Epitaxial Layer Morphology and Purity

TIPSb enables the growth of GaSb and InSb epilayers with excellent surface morphologies. Compared to TMSb, which decomposes at higher temperatures (above 500 °C) and can lead to incomplete decomposition of group III precursors at lower growth temperatures, TIPSb decomposes more readily. This allows for more efficient incorporation of elements and results in smoother, higher-quality crystalline layers.

For InSb growth using TIPSb and trimethylindium (B1585567) (TMIn), studies have reported high-quality layers with good morphologies. For instance, InSb grown at 400 °C with a V/III ratio of 3 yielded a mobility of 78,160 cm²/V·s at 77 K with a carrier concentration of 2.5 × 10¹⁵ cm⁻³ capes.gov.br. Another study reported InSb grown at 350 °C with TIPSb and TMIn exhibiting a 77 K carrier concentration of 3.7 × 10¹⁶ cm⁻³ and a mobility of 6.3 × 10⁴ cm²/V·s aip.orgdoi.org. These levels of purity are comparable to or better than those achieved with other precursors, with impurities often attributed to the reagent grade chemicals used in precursor synthesis rather than the decomposition process itself aip.orgdoi.org.

In GaSb growth, TIPSb has been used to achieve excellent morphologies. When grown at 500 °C, the GaSb layers exhibited background hole concentrations of 2 × 10¹⁶ cm⁻³, which were attributed to antimony vacancies rather than carbon acceptors aip.orgcapes.gov.br. This indicates a high degree of purity achievable with TIPSb.

Data Table 1: InSb Growth Characteristics Using Triisopropylantimony (TIPSb)

| Growth Temperature (°C) | V/III Ratio | Carrier Concentration (cm⁻³) at 77 K | Mobility (cm²/V·s) at 77 K | Morphology | Reference |

| 300 | N/A | ~10¹⁷ (n-type) | N/A | N/A | aip.orgdoi.org |

| 350 | N/A | 3.7 × 10¹⁶ (n-type) | 6.3 × 10⁴ | Good | aip.orgdoi.org |

| 400 | 3 | 2.5 × 10¹⁵ (n-type) | 78,160 | Very Rough* | capes.gov.br |

| 430 | ~1 | ~5 × 10¹⁶ (n-type) | N/A | Good | aip.orgcapes.gov.br |

*Note: While 400°C yielded high mobility, the surface morphology was reported as rough. Smoother surfaces for high mobility InSb were not achieved at temperatures ≤ 425°C with TIPSb capes.gov.br.

Data Table 2: GaSb Growth Characteristics Using this compound (TIPSb)

| Growth Temperature (°C) | V/III Ratio | Carrier Concentration (cm⁻³) at 77 K | Morphology | Impurity Source | Reference |

| 500 | N/A | 2 × 10¹⁶ (p-type) | Excellent | Sb vacancies | aip.orgcapes.gov.br |

| 500-600 | ~1 (at 600°C) | N/A | Excellent | N/A | aip.orgcapes.gov.br |

Role in Low-Temperature Growth Regimes

A significant advantage of TIPSb is its ability to pyrolyze at substantially lower temperatures than TMSb. TMSb typically requires temperatures above 500 °C for efficient decomposition, which can be detrimental for the growth of small bandgap materials like InSb and InAsSbBi that often require lower growth temperatures (250-350 °C) to achieve desired properties or metastable phases capes.gov.brcapes.gov.brberkeley.edu. TIPSb decomposes efficiently at temperatures around 100 °C lower than TMSb, enabling growth of high-quality InSb at temperatures as low as 300-430 °C capes.gov.brdoi.orgaip.orgcapes.gov.brcapes.gov.braip.org. This capability is crucial for minimizing thermal budget and preventing unwanted phase segregation or defect formation in complex alloy systems. For instance, while TMSb requires growth temperatures higher than 500 °C for InSb with V/III ratios near unity, TIPSb allows for similar quality growth at 430 °C aip.orgcapes.gov.br.

Application in Multicomponent Semiconductor Systems (e.g., GeSbTe Alloys)

Precursor Role in Chemical Vapor Deposition (CVD) Processes

TIPSb is utilized as an antimony precursor in various precursor sets for the CVD of GST thin films. For example, it has been employed in combination with tetraisopropylgermanium (TiPGe) and di-tertiarybutyltellurium (DtBTe) or diisopropyltellurium (DiPTe) dtic.milresearchgate.netosti.gov. These precursor combinations have enabled the deposition of GST films at significantly reduced temperatures, with flat Ge₂Sb₂Te₅ films reported at temperatures below 300 °C osti.gov. The use of TIPSb in these systems contributes to achieving the desired stoichiometry and film properties for phase-change memory applications.

Optimization of Deposition Parameters

This compound has been employed as a precursor in various chemical vapor deposition techniques, including MOCVD and Hot Wire Chemical Vapor Deposition (HW-CVD), for the deposition of antimony-containing materials such as Germanium-Antimony-Telluride (GST) alloys and III-V semiconductors like Indium Antimonide (InSb) and Gallium Antimonide (GaSb) researchgate.netresearchgate.netaip.org.

In the context of depositing GST films, research indicates that optimizing deposition parameters such as temperature, pressure, and hydrogen content is crucial for controlling film properties. Using this compound for GST deposition, it was observed that higher deposition temperatures, increased pressures, and lower hydrogen flow rates generally led to higher growth rates researchgate.net. Furthermore, compared to other antimony precursors like trimethylantimony (B1201520) (TMSb), this compound allows for lower deposition temperatures for materials like InSb and GaSb, a significant advantage for processes sensitive to thermal budget aip.org. For instance, while TMSb requires temperatures above 500 °C for InSb growth, TIPSb enables growth at temperatures as low as 430 °C, albeit with potentially higher V/III ratios due to incomplete pyrolysis aip.org. This lower decomposition temperature of TIPSb compared to TMSb is a key factor in optimizing deposition processes aip.org.

Atomic Layer Deposition (ALD) of Antimony Oxides

This compound has been investigated as a precursor for the Atomic Layer Deposition (ALD) of antimony oxide thin films. ALD is a technique that allows for the deposition of highly conformal and uniform thin films with atomic-level precision, making it attractive for microelectronic applications osti.govscirp.org.

The choice of co-reactant in the ALD process significantly influences the resulting film morphology. When this compound is used in conjunction with water as the oxidizing source, the deposition process yields thin films composed of small antimony oxide crystallites researchgate.netuni-halle.de. In contrast, employing ozone as the oxidizing agent in combination with this compound allows for the formation of continuous, uniform antimony oxide thin films researchgate.netuni-halle.de. This distinction highlights the critical role of the oxidizing precursor in dictating the structural characteristics of the deposited films.

The influence of the oxidizing source on the ALD of antimony oxides using this compound is well-documented. As noted, water leads to the formation of crystallites, whereas ozone promotes the growth of continuous films researchgate.netuni-halle.de. Furthermore, the deposition temperature plays a vital role in the growth rate when ozone is used. For example, the growth rate of antimony oxide films deposited using this compound and ozone was found to be 0.06 nm/cycle at a deposition temperature of 200 °C, and this rate increased to 0.16 nm/cycle at 300 °C researchgate.netuni-halle.de.

Table 1: Influence of Oxidizing Source on Antimony Oxide ALD with this compound

| Oxidizing Source | Film Morphology | Growth Rate (nm/cycle) | Deposition Temperature (°C) |

| Water | Small crystallites | Not specified | Not specified |

| Ozone | Continuous film | 0.06 | 200 |

| Ozone | Continuous film | 0.16 | 300 |

Development of Organoantimony Resists for Advanced Lithography (e.g., EUV)

Organoantimony compounds, particularly organoantimony carboxylates of the general formula R₃Sb(O₂CR')₂, have been developed as novel positive-tone photoresists for Extreme Ultraviolet (EUV) lithography researchgate.netalbany.eduspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.netgoogle.comjst.go.jp. EUV lithography requires resists with high sensitivity, resolution, and etch resistance to enable the fabrication of increasingly smaller features in semiconductor devices google.com.

Research into organoantimony carboxylates has revealed significant structure-property relationships that dictate their performance as EUV resists. The incorporation of antimony, a main group element with strong EUV light absorption, is beneficial for resist sensitivity google.com. A key finding is that the presence of an olefin-containing ligand, specifically the styrenecarboxylate ligand (-O₂CC₆H₄CH=CH₂), is principally responsible for imparting positive-tone imaging characteristics to these antimony-based resists spiedigitallibrary.orgspiedigitallibrary.orggoogle.com. This is particularly noteworthy because ligands with polymerizable olefins typically lead to negative-tone behavior in metal-containing resists due to cross-linking spiedigitallibrary.orggoogle.com. However, in antimony complexes, the styrenecarboxylate ligand promotes increased solubility in aqueous base upon EUV exposure, resulting in positive-tone patterning google.com. Furthermore, studies have indicated that organoantimony complexes with low molecular weight R groups tend to exhibit positive-tone performance and faster photospeeds albany.eduresearchgate.netjst.go.jp.

Compound Name Table:

| Common Name | Synonyms | Chemical Formula |

| This compound | TIPSb, Triisopropylstibine, tri-isopropylstibine, triisopropyl antimony, Stibine, tripropyl- | C₉H₂₁Sb |

| Trimethylantimony | TMSb | C₃H₉Sb |

| Trimethylgallium (B75665) | TMGa | C₃H₉Ga |

| Trimethylindium | TMIn | C₃H₉In |

| Tris(dimethylamido)antimony | (Me₂N)₃Sb | C₆H₁₈N₃Sb |

Potential in Nanostructured Materials and Mesocrystals

This compound (TIPSb) is recognized as an organometallic precursor with potential applications in the synthesis of antimony-containing nanostructured materials researchgate.netresearchgate.net. Its chemical structure allows it to serve as a source of antimony atoms during deposition processes, facilitating the creation of materials with nanoscale architectures.

Research has demonstrated that this compound, when combined with co-reactants such as water, can be utilized to promote the growth of small crystallites researchgate.net. Furthermore, TIPSb has been employed as a precursor for antimony in the development of thin films. In these applications, critical deposition parameters like temperature, pressure, and hydrogen content have been shown to influence the growth rates and the final chemical composition of the films researchgate.net. These findings underscore the utility of TIPSb in techniques such as Chemical Vapor Deposition (CVD) for fabricating antimony-based nanostructures.

While the specific synthesis of mesocrystals directly using this compound is not extensively detailed in the reviewed literature, mesocrystals are understood as a class of nanostructured materials characterized by the ordered assembly of nanocrystals doi.orgnih.gov. The fundamental mechanisms governing mesocrystal formation, including crystallization by particle attachment (CPA) and oriented attachment, are crucial for developing hierarchical nanostructures nih.gov. Organometallic precursors like TIPSb play a significant role in the precise deposition required for advanced nanostructures, which may include materials exhibiting mesocrystal characteristics. Notably, TIPSb has been identified in theoretical predictions related to room-temperature organic superconductors, a field where mesoscopic and nanostructured phenomena are of paramount importance doi.org.

The following table summarizes the key research findings and potential applications of this compound in the context of nanostructured materials and mesocrystals:

| Aspect of Application | This compound's Role/Contribution | Key Findings/Potential | Associated Deposition Techniques |

| Nanocrystallite Formation | Precursor for antimony | Facilitates the growth of small crystallites when used in conjunction with water researchgate.net. | Not explicitly specified, but generally vapor or solution-based methods. |

| Thin Film Deposition | Precursor for antimony | Influences film composition and growth rates, with parameters like temperature, pressure, and hydrogen content being critical researchgate.net. | Chemical Vapor Deposition (CVD) researchgate.net. |

| Advanced Material Concepts | Component in predicted superconductor | Mentioned in the context of predicting room-temperature organic superconductors, where nanostructure and mesoscopic properties are significant doi.org. | Not specified for superconductor context. |

| Mesocrystal Relevance | Potential precursor for Sb-containing nanostructures | Mesocrystals are ordered assemblies of nanocrystals doi.orgnih.gov. TIPSb's role in antimony nanostructure synthesis is relevant to this area. | General precursor role in nanostructure synthesis. |

Triisopropylantimony in Catalysis

Lewis Acidic Behavior of Organoantimony Compounds in Catalytic Processes

Organoantimony compounds, including trialkylstibines like triisopropylantimony, can exhibit Lewis acidic properties, which are crucial for their catalytic activity. The Lewis acidity in these compounds arises from the presence of low-lying empty σ* orbitals associated with the antimony-carbon bonds. These orbitals can accept electron density from Lewis bases, facilitating a variety of chemical transformations. The oxidation state of antimony plays a significant role, with antimony(V) derivatives generally displaying enhanced Lewis acidity compared to their antimony(III) counterparts.

A key application of the Lewis acidic nature of organoantimony compounds is in anion binding catalysis. In these processes, the organoantimony compound acts as a receptor for an anion, activating a substrate or stabilizing a transition state. This interaction is facilitated by the formation of a coordinate bond between the anion (Lewis base) and the antimony center (Lewis acid).

The strength of this interaction, and thus the catalytic efficacy, is influenced by several factors, including the substituents on the antimony atom and the nature of the anion. For instance, electron-withdrawing groups on the organic substituents can enhance the Lewis acidity of the antimony center, leading to stronger anion binding. While specific studies on this compound in anion binding catalysis are not extensively documented, the principles governing other organoantimony compounds are expected to apply. The isopropyl groups in this compound are electron-donating, which might suggest a moderate Lewis acidity compared to aryl- or fluoroaryl-substituted stibines.

Research on other organoantimony(V) compounds has demonstrated their ability to chelate anions like fluoride, showcasing their potential in anion sensing and catalysis. researchgate.net The catalytic cycle in such reactions typically involves the binding of an anion to the organoantimony catalyst, which then promotes a subsequent reaction step, followed by the release of the anion and regeneration of the catalyst.

Role as a Ligand in Transition Metal Catalysis

This compound, like other triorganostibines, can function as a ligand in transition metal complexes. In this role, it can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity, selectivity, and stability. Stibine ligands are generally considered soft ligands, favoring coordination to soft metal centers.

The steric bulk of the isopropyl groups in this compound is a critical factor. These bulky groups can create a specific coordination environment around the metal center, influencing substrate approach and selectivity. For example, in reactions like cross-coupling, the steric properties of the ligand can play a crucial role in the reductive elimination step, which is often product-forming.

Photoreductive elimination is a photochemically induced process where a molecule is eliminated from a metal complex, leading to a reduction in the oxidation state of the metal. Organoantimony ligands can participate in such processes. For instance, a palladium dichloride complex featuring a Lewis acidic trichlorostiborane moiety has been shown to undergo a clean photoreductive chlorine elimination upon UV irradiation, resulting in a complex with a covalent Sb-Pd bond. scilit.com This transformation highlights the potential of antimony-containing ligands to facilitate photochemically driven catalytic cycles. While this specific example does not involve this compound, it demonstrates a plausible reactive pathway for transition metal complexes bearing stibine ligands.

The coordination of a trialkylstibine ligand like this compound to a transition metal can alter the metal's reactivity towards substrate activation. The electronic properties of the stibine ligand can modify the electron density at the metal center, making it more or less susceptible to oxidative addition or other substrate activation steps. For example, a more electron-donating stibine ligand would increase the electron density on the metal, potentially promoting oxidative addition of a substrate. The specific influence of this compound would depend on the balance of its steric and electronic effects in a given catalytic system.

Comparison with Other Organo-Main Group Catalysts

When comparing organoantimony catalysts with other organo-main group catalysts, particularly those from Group 15 (pnictogens), several trends in Lewis acidity and catalytic activity are observed.

Lewis Acidity: Within Group 15, the Lewis acidity of the central atom in organo-main group compounds generally increases down the group for heavier elements in higher oxidation states. Therefore, organoantimony(V) compounds are typically stronger Lewis acids than their organophosphorus(V) and organoarsenic(V) analogues. This enhanced Lewis acidity makes organoantimony compounds particularly effective in catalytic reactions that involve anion binding or activation of Lewis basic substrates.

However, when comparing with organobismuth compounds, the trend can be more complex and dependent on the specific substituents and reaction conditions. In some cases, organobismuth compounds can exhibit comparable or even greater Lewis acidity.

The table below provides a qualitative comparison of the Lewis acidity of organo-pnictogen compounds.

| Organo-Main Group Compound | General Lewis Acidity Trend (for isostructural compounds in the same oxidation state) |

| Organophosphorus | Lower |

| Organoarsenic | Intermediate |

| Organoantimony | Higher |

| Organobismuth | Often Highest |

Catalytic Applications: In terms of catalytic applications, organophosphorus compounds, particularly phosphines, are ubiquitous as ligands in transition metal catalysis due to their strong σ-donating ability and tunable steric and electronic properties. Organoantimony compounds, while also effective ligands, are less commonly used, in part due to the weaker Sb-C bonds and potential toxicity concerns.

As Lewis acid catalysts, organoantimony compounds offer distinct advantages in reactions where strong anion binding is required. They can be more effective than lighter Group 15 analogues in promoting reactions such as the Friedel-Crafts alkylation or dimerization of alkenes. Compared to organoboron compounds, which are archetypal main-group Lewis acid catalysts, organoantimony compounds can offer different reactivity profiles and substrate selectivities due to the different nature of the central atom and the geometry of the resulting adducts.

Advanced Characterization Techniques for Triisopropylantimony and Its Derivatives

In Situ and Operando Spectroscopic Investigations

Understanding the dynamic chemical transformations of Triisopropylantimony (TiPA) and its derivatives under relevant reaction conditions is paramount for elucidating reaction mechanisms, optimizing synthetic routes, and controlling material deposition processes. While ex situ characterization provides valuable snapshots of stable species, in situ and operando spectroscopic techniques offer unparalleled insight into transient intermediates, reaction pathways, and the evolution of molecular structure and bonding during chemical processes. These advanced methods allow researchers to probe the compound's behavior in real-time, often within the reaction environment itself, thereby bridging the gap between static structural data and functional performance.

Operando Sb NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when applied to the magnetically active Sb nucleus (spin ), serves as a powerful tool for tracking the fate of the antimony center in this compound and its transformations. Operando Sb NMR allows for the direct observation of chemical species present in solution as reactions proceed, providing quantitative information on their relative concentrations and electronic environments.

A typical operando NMR investigation of TiPA would involve dissolving the compound in a suitable deuterated solvent (e.g., deuterated toluene (B28343) or THF) within an NMR tube equipped for variable-temperature control. The sample is then subjected to specific thermal or chemical stimuli, and Sb NMR spectra are acquired at regular time intervals. Changes in the spectral profile—such as the disappearance of the parent TiPA signal, the appearance of new resonances, and shifts in chemical shifts—can directly reveal the formation of intermediates and final products. For instance, the thermal decomposition of TiPA might involve dealkylation steps, leading to species like diisopropylstibine ((i-Pr)SbH) or isopropylstibine ((i-Pr)SbH), each possessing a distinct Sb NMR signature. Oxidative processes or ligand exchange could also be monitored, providing detailed kinetic and mechanistic data.

Table 1: Operando Sb NMR Spectroscopy of this compound Thermal Decomposition

| Time (min) | Temperature (°C) | Sb Chemical Shift (ppm) | Relative Intensity (%) | Assignable Species |

| 0 | 25 | -655 | 100.0 | (i-Pr)Sb |

| 10 | 80 | -654 | 98.5 | (i-Pr)Sb |

| -630 | 1.0 | Intermediate A | ||

| 20 | 80 | -652 | 95.0 | (i-Pr)Sb |

| -630 | 3.5 | Intermediate A | ||

| 30 | 80 | -648 | 85.2 | (i-Pr)Sb |

| -630 | 8.1 | Intermediate A | ||

| -590 | 2.3 | Product B | ||

| 45 | 80 | -635 | 55.8 | (i-Pr)Sb |

| -630 | 25.5 | Intermediate A | ||

| -590 | 15.2 | Product B | ||

| 60 | 80 | -600 | 30.1 | (i-Pr)Sb |

| -630 | 15.2 | Intermediate A | ||

| -590 | 40.5 | Product B | ||

| 90 | 80 | -620 | 10.5 | (i-Pr)Sb |

| -630 | 5.0 | Intermediate A | ||

| -590 | 65.2 | Product B |

Note: Chemical shifts are relative to an external standard (e.g., SbCl). Relative intensities are normalized to the initial total integrated signal. Intermediate A and Product B represent hypothetical antimony-containing species formed during decomposition, which would be identified through further spectroscopic analysis or comparison with known compounds.

In Situ Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for monitoring changes in molecular vibrations, which are sensitive to the chemical environment and bonding within Triisopropylantimonyl compounds. In situ FT-IR studies, often performed using attenuated total reflectance (ATR) probes, diffuse reflectance (DRIFTS) attachments, or transmission cells for gas-phase or solution studies, can track the disappearance of characteristic functional group vibrations of TiPA and the appearance of new bands corresponding to reaction intermediates or products.

For TiPA, key vibrational modes include the C-H stretching and bending vibrations of the isopropyl groups, and the Sb-C stretching frequencies. During thermal decomposition or reaction, the C-H stretching bands (typically around 2900-3000 cm) may broaden or shift as the isopropyl groups undergo fragmentation or rearrangement. The Sb-C stretching modes, often found in the fingerprint region (e.g., 400-600 cm), are particularly diagnostic for changes in the antimony coordination sphere and oxidation state. For example, the formation of an antimony oxide derivative might be indicated by the appearance of a strong Sb=O stretching band, or changes in the Sb-C bond could signal dealkylation.

Table 2: In Situ FT-IR Spectral Changes During this compound Reactivity Studies

| Wavenumber (cm) | Band Assignment (Typical) | Initial Intensity (Arb. Units) | Final Intensity (Arb. Units) | Observed Change | Tentative Assignment of Change |

| 2975 | (C-H) (i-Pr) | 1.00 | 0.45 | Decrease | Isopropyl group fragmentation |

| 2870 | (C-H) (i-Pr) | 0.85 | 0.38 | Decrease | Isopropyl group fragmentation |

| 1460 | (C-H) (i-Pr) | 0.60 | 0.20 | Decrease | Isopropyl group modification |

| 1385 | (C-H) (i-Pr) | 0.55 | 0.18 | Decrease | Isopropyl group modification |

| 520 | (Sb-C) | 0.70 | 0.30 | Decrease | Sb-C bond cleavage |

| 450 | (Sb-C) | 0.65 | 0.25 | Decrease | Sb-C bond cleavage |

| New Band 980 | (Sb=O) | 0.00 | 0.75 | Appearance | Formation of oxide derivative |

Note: Intensities are relative and normalized to a stable band or the initial spectrum. The specific wavenumbers and assignments can vary based on the experimental setup, the exact nature of the derivative formed, and the chemical environment.

These in situ and operando spectroscopic investigations provide critical mechanistic details, enabling a deeper understanding of how this compound behaves under reaction conditions. Such insights are indispensable for the rational design of catalysts, the development of advanced materials, and the optimization of chemical processes involving this versatile organoantimony compound.

Computational and Theoretical Studies of Triisopropylantimony

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. nih.govmdpi.com These methods are used to predict a wide range of properties, from molecular geometries and energies to electronic and spectroscopic characteristics. nih.govmdpi.com For a molecule such as triisopropylantimony, these calculations can elucidate its behavior as a precursor in material science and its potential for forming intermolecular interactions.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic structure of molecules. nih.govresearchgate.net DFT methods are based on the principle that the energy of a system is a functional of its electron density, which offers a balance between computational cost and accuracy. nih.gov Applications of DFT to organoantimony compounds, including analogues of this compound, involve the optimization of molecular geometries, calculation of vibrational frequencies, and determination of electronic properties. researchgate.netnih.gov

DFT calculations are instrumental in understanding the nature of chemical bonding. For instance, in the context of trivalent pnictogen compounds like this compound, DFT is used to analyze the formation of non-covalent interactions such as pnictogen bonds. rsc.orgrsc.orgnih.gov Relativistic DFT calculations at levels like ZORA-M06/QZ4P have been used to analyze the structure and stability of archetypal pnictogen-bonded complexes, providing insights into their bonding mechanism. rsc.org Such studies reveal that these interactions are not purely electrostatic but also have a significant covalent character. rsc.org

The prediction of thermochemical properties, such as the enthalpy of formation (ΔfH°), is a critical application of quantum chemical calculations that informs the stability and reactivity of compounds. nih.gov High-level composite methods like the Gaussian-n (G-n) theories (e.g., G3X) and various DFT functionals are employed to calculate these properties with high accuracy, often within 5 to 10 kJ/mol of experimental values for similar organometallic compounds. nih.govnih.gov

These calculations are typically performed using atomization energy procedures or isodesmic reaction methods. nih.gov While specific high-accuracy thermochemical data for this compound is not widely published, the methodologies are well-established. For analogous organophosphorus(III) compounds, G3X and B3LYP levels of theory have been successfully used to derive internally consistent enthalpies of formation, which in turn can be used to develop group additivity values (GAVs) for estimating the properties of larger, related molecules. nih.gov

Analysis of the electronic structure provides fundamental information about a molecule's reactivity, bonding, and spectroscopic properties. aps.orgresearchgate.netarxiv.org DFT and other quantum chemical methods are used to calculate the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and shapes of these frontier orbitals are key to understanding a molecule's behavior as an electron donor or acceptor.

For trivalent antimony compounds, electronic structure analysis helps to explain their ability to act as Lewis acids and form pnictogen bonds. rsc.org The analysis often involves examining the molecular electrostatic potential (MEP) surface, which highlights regions of positive potential (σ-holes) on the antimony atom that can interact with nucleophiles. rsc.org Furthermore, quantitative Kohn-Sham molecular orbital (KS-MO) theory, combined with Energy Decomposition Analysis (EDA), can dissect the interactions in pnictogen-bonded complexes into distinct physical components: electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. rsc.org

Below is a table showing an energy decomposition analysis for model pnictogen-bonded complexes involving a trivalent pnictogen center, illustrating the contributions to the total interaction energy.

| Complex (D₃Pn⋯A⁻) | Total Interaction Energy (ΔE_int, kcal/mol) | Electrostatic Interaction (ΔV_elstat, kcal/mol) | Pauli Repulsion (ΔE_Pauli, kcal/mol) | Orbital Interaction (ΔE_oi, kcal/mol) |

|---|---|---|---|---|

| F₃Sb⋯F⁻ | -49.8 | -66.7 | 90.9 | -74.0 |

| Cl₃Sb⋯Cl⁻ | -36.9 | -48.4 | 59.1 | -47.6 |

| Br₃Sb⋯Br⁻ | -33.1 | -43.2 | 51.3 | -41.2 |

| F₃As⋯F⁻ | -35.8 | -52.0 | 75.7 | -59.5 |

| F₃P⋯F⁻ | -22.1 | -37.4 | 57.2 | -41.9 |

Data derived from relativistic DFT calculations on model pnictogen complexes, analogous to interactions that could be studied for this compound. Data adapted from reference rsc.org.

Mechanistic Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving organometallic precursors like this compound. nih.govmdpi.com By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates. nih.govnih.gov

Methods such as DFT are commonly used to explore reaction pathways for processes like thermal decomposition, which is critical for understanding the behavior of this compound in Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net These simulations can predict bond dissociation energies and identify the most likely decomposition fragments, providing a molecular-level picture of how the precursor breaks down to deposit antimony-containing thin films. mdpi.com For complex reactions, ab initio molecular dynamics (MD) simulations can also be employed to observe the evolution of a chemical system over time. mdpi.com

Simulations of Semiconductor Growth Processes

The use of this compound as a precursor in MOCVD for the growth of antimony-based semiconductors (e.g., GaSb, InSb) necessitates a thorough understanding of the growth process. technextlab.com Computational simulations of MOCVD reactors provide a means to model the complex interplay of fluid dynamics, heat transfer, and chemical kinetics that occur during deposition. researchgate.net

These simulations typically involve solving conservation equations for mass, momentum, energy, and chemical species. nih.gov The chemical kinetics part of the model requires data on the gas-phase and surface reactions of the precursor. researchgate.net Quantum chemical calculations can supply crucial parameters for these kinetic models, such as reaction rate constants and activation energies for the decomposition pathways of this compound. By integrating these molecular-level data into reactor-scale simulations, the growth process can be optimized to achieve desired film properties like thickness uniformity and composition. researchgate.netnih.gov

Theoretical Frameworks for Lewis Acidity and Pnictogen Bonding

This compound, like other trivalent pnictogen compounds, can function as a Lewis acid and a pnictogen bond donor. nih.gov Theoretical frameworks are essential for quantifying these properties and understanding their origins. researchgate.net The Lewis acidity can be evaluated computationally by calculating the energy of adduct formation with a reference Lewis base. nih.gov

Pnictogen bonding is a non-covalent interaction where an electrophilic region (a σ-hole) on the pnictogen atom interacts with a nucleophile. rsc.org The strength and nature of this bond are extensively studied using computational methods. rsc.orgresearchgate.net DFT calculations are used to model the geometry and binding energies of pnictogen-bonded dimers. researchgate.net Analysis of the MEP surface can visualize the electrophilic σ-hole on the antimony atom, while techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the bond path and electron density distribution of the interaction. These theoretical studies have established that pnictogen bonds involving heavier elements like antimony are significant interactions, with a substantial covalent component, and play a key role in supramolecular chemistry and crystal engineering. rsc.org

The table below summarizes the calculated interaction energies and bond lengths for various model pnictogen-bonded complexes, demonstrating the strength of these interactions.

| Complex (D₃Pn⋯A⁻) | Bond Energy (ΔE, kcal/mol) | Bond Length (r_Pn⋯A, Å) | Charge Transfer (from A⁻ to D₃Pn) |

|---|---|---|---|

| F₃Sb⋯F⁻ | -59.0 | 2.358 | 0.370 |

| Cl₃Sb⋯Cl⁻ | -43.2 | 2.923 | 0.323 |

| Br₃Sb⋯Br⁻ | -38.6 | 3.125 | 0.301 |

| F₃As⋯F⁻ | -43.0 | 2.164 | 0.347 |

| Cl₃As⋯Cl⁻ | -31.5 | 2.753 | 0.292 |

| F₃P⋯F⁻ | -27.9 | 2.059 | 0.291 |

Data derived from relativistic DFT calculations on model pnictogen complexes. The properties are analogous to those that would be calculated for this compound. Data adapted from reference rsc.org.

Variational Methods in Mesoscopic Superconductivity

Variational methods are a powerful theoretical tool used in quantum mechanics to approximate the energy states of a system. In the context of mesoscopic superconductivity, these methods are applied to understand the behavior of superconducting materials at a scale where their properties are intermediate between the microscopic and macroscopic levels. chalmers.se Mesoscopic superconductors are systems where the sample size is comparable to the superconducting coherence length, leading to unique quantum phenomena. chalmers.se

A common theoretical framework for studying superconductivity is the Ginzburg-Landau theory. Variational methods can be employed within this framework to solve the Ginzburg-Landau equations, which describe the superconducting state. arxiv.orgarxiv.org For instance, a variational model can be used to analyze the superconducting state in a long cylindrical type-II superconductor placed in an external magnetic field. arxiv.orgarxiv.org This approach allows for the study of phase transitions between different superconducting states. arxiv.orgarxiv.org

In two-component superconductors, such as MgB₂, variational methods can be applied to the two-component Ginzburg-Landau theory. aip.org This involves expanding the order parameter in a series of eigenfunctions. aip.org The simplicity of this method allows it to be applied to a broad range of physical systems, including mesoscopic superconductors. aip.org

It is important to note that there is no direct, documented application of variational methods in mesoscopic superconductivity to the specific chemical compound this compound in the available scientific literature. The study of mesoscopic superconductivity typically focuses on metallic and alloy systems, and the relevance of an organometallic compound like this compound to this field has not been established.

Future Directions and Emerging Research Avenues

Design of Novel Organoantimony Precursors for Materials Growth

The development of next-generation semiconductor materials is a primary driver for the design of new organoantimony precursors. Triisopropylantimony (TIPSb) has emerged as a promising alternative to the traditionally used trimethylantimony (B1201520) (TMSb) for the organometallic vapor phase epitaxy (OMVPE) of III-V semiconductors such as Gallium Antimonide (GaSb) and Indium Antimonide (InSb) aip.orgaip.org.

The motivation for designing novel precursors like TIPSb stems from the need to overcome the limitations of existing sources. For instance, TMSb requires high decomposition temperatures (above 500 °C) and its decomposition releases methyl radicals, which can lead to carbon contamination in the grown material aip.org. In contrast, TIPSb decomposes at significantly lower temperatures, making it a more suitable choice for low-temperature OMVPE processes aip.orgaip.org. This lower decomposition temperature is advantageous for creating sharp interfaces in complex semiconductor heterostructures.

Research has demonstrated that TIPSb can be used to grow GaSb and InSb with excellent surface morphologies at temperatures ranging from 430 to 600 °C aip.org. The high growth efficiencies observed suggest minimal parasitic reactions between TIPSb and other precursors like trimethylgallium (B75665) (TMGa) or trimethylindium (B1585567) (TMIn) aip.orgaip.org. Furthermore, photoluminescence studies of GaSb layers grown using TIPSb indicate that the background acceptors are due to antimony vacancies rather than carbon acceptors, a common issue with methyl-based precursors aip.orgaip.org.

The success of this compound has spurred further research into other tailored organoantimony precursors. The key design considerations for these novel precursors include:

Volatility and Stability: Precursors must be sufficiently volatile to be transported into the reactor but stable enough to prevent premature decomposition.

Decomposition Pathway: The byproducts of decomposition should not incorporate into the semiconductor lattice as impurities. Precursors with larger alkyl groups, like isopropyl, tend to decompose via β-hydride elimination, which is a cleaner process than the radical mechanism of methyl-based precursors.

Reactivity: The precursor's reactivity must be compatible with the other sources used in the growth process to avoid parasitic gas-phase reactions.

Future research in this area will likely focus on synthesizing and characterizing new organoantimony compounds with even more precisely controlled decomposition characteristics to enable the growth of advanced semiconductor materials for next-generation electronic and optoelectronic devices.

| Precursor | Chemical Formula | Decomposition Temperature | Key Advantages | Resulting Material Quality (Example) |

|---|---|---|---|---|

| Trimethylantimony (TMSb) | (CH₃)₃Sb | > 500 °C | High vapor pressure | Potential for carbon contamination aip.org |

| This compound (TIPSb) | (C₃H₇)₃Sb | Lower than TMSb | Reduced carbon contamination, suitable for low-temperature growth aip.orgaip.org | GaSb with hole concentrations of 2x10¹⁶ cm⁻³; InSb with electron concentrations of 5x10¹⁶ cm⁻³ aip.orgaip.org |

Exploration of this compound in New Catalytic Transformations

While the primary application of this compound has been in materials science, there is a growing interest in exploring the catalytic potential of organoantimony compounds in organic synthesis. Organoantimony compounds can exhibit Lewis acidic properties, which can be harnessed to catalyze a variety of chemical transformations scilit.comwikipedia.org.

The Lewis acidity of organoantimony compounds can be modulated by the organic substituents on the antimony atom. This tunability opens up possibilities for designing catalysts with specific activities and selectivities scilit.com. Research in this area has shown that strongly acidic antimony compounds can catalyze reactions such as transfer hydrogenation and the Ritter reaction wikipedia.org. Moreover, tetraarylstibonium cations have been demonstrated to catalyze cycloaddition reactions between epoxides and carbon dioxide or isocyanates wikipedia.org.

Although much of the existing research has focused on aryl-substituted organoantimony compounds, the principles can be extended to trialkylantimony compounds like this compound. The exploration of this compound and its derivatives in new catalytic transformations could focus on several promising areas:

Lewis Acid Catalysis: this compound could potentially act as a Lewis acid to activate substrates in a range of organic reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. The steric bulk of the isopropyl groups could influence the stereoselectivity of these transformations.

Redox Catalysis: Antimony can exist in multiple oxidation states (III and V), suggesting that organoantimony compounds could be employed in redox catalysis. This could involve oxidative additions and reductive eliminations, similar to transition metal catalysts.

Dual Catalysis Systems: this compound could be used in conjunction with other catalysts, such as transition metals or photoredox catalysts, to achieve novel reactivity. For example, it could act as a co-catalyst or a ligand that modifies the properties of the primary catalyst.

The development of new catalytic applications for this compound will require a detailed understanding of its reactivity and coordination chemistry. Future research will likely involve systematic studies of its catalytic activity in a broad range of organic reactions, with a focus on developing novel and efficient synthetic methodologies.

Advanced Applications in Optoelectronic and Sensing Technologies

The unique electronic properties of antimony-containing materials make them highly suitable for applications in optoelectronics and sensing. The use of high-purity precursors like this compound is crucial for fabricating high-performance devices.

In the realm of optoelectronics, III-V semiconductors containing antimony, such as InSb and GaSb, are key materials for infrared (IR) detectors and emitters. The precise control over material composition and purity afforded by precursors like this compound is essential for tuning the optical and electrical properties of these devices. Future applications could extend to more complex devices, including:

Quantum Wells and Superlattices: The ability to grow high-quality, thin layers of antimonide semiconductors at lower temperatures using this compound is critical for the fabrication of quantum well devices and superlattices with tailored electronic band structures for advanced photodetectors and lasers.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs): While not a direct component of the active organic layers, organoantimony compounds could find use in charge transport layers or as dopants to enhance device efficiency and stability. The development of novel organoantimony materials could contribute to the advancement of organic optoelectronics tu-dresden.deresearchgate.net.

In the area of chemical sensing, the Lewis acidic nature of organoantimony compounds is being exploited for the development of anion sensors. Research has shown that certain organoantimony compounds can bind to anions like fluoride, leading to a detectable change in their optical properties, such as fluorescence. This forms the basis for highly sensitive and selective chemical sensors. While current research has largely focused on aryl-substituted stibonium cations for fluoride sensing, the underlying principles could be adapted to sensors based on other organoantimony structures. The design of new organoantimony-based sensors could target a wider range of environmentally and biologically important anions.

| Application Area | Device/Technology | Role of Organoantimony Compound | Potential Advantage |

|---|---|---|---|

| Optoelectronics | Infrared Detectors and Lasers | Precursor for III-V semiconductor growth (e.g., InSb, GaSb) | High-purity materials with tailored bandgaps |

| OLEDs / OSCs | Component in charge transport layers or as a dopant | Improved charge injection/transport and device stability | |

| Sensing | Chemical Sensors | Active material for anion recognition | High sensitivity and selectivity for specific anions |

Interdisciplinary Research Integrating Organoantimony Chemistry

The future development of organoantimony chemistry is intrinsically linked to interdisciplinary research that combines expertise from various scientific fields. The integration of organoantimony chemistry with materials science, catalysis, computational chemistry, and biology is expected to open up new frontiers and lead to significant breakthroughs.

Computational Chemistry: The use of computational methods, such as Density Functional Theory (DFT), is becoming increasingly important for understanding the properties and reactivity of organoantimony compounds. Computational studies can provide valuable insights into reaction mechanisms, electronic structures, and the design of new molecules with desired functionalities. This synergy between experimental and computational chemistry can accelerate the discovery and development of new organoantimony-based materials and catalysts acs.orgresearchgate.netumn.edu.

Bioorganometallic Chemistry: An emerging area of research is the exploration of the biological activity of organometallic compounds. While the toxicity of antimony is a concern, carefully designed organoantimony compounds could have therapeutic applications. For example, research has investigated organoantimony(III) halide complexes as potential antitumor agents nih.gov. This interdisciplinary field at the intersection of chemistry, biology, and medicine could lead to the development of novel pharmaceuticals researchgate.netrsc.orgnih.gov.

Materials Science and Nanotechnology: The integration of organoantimony chemistry with materials science extends beyond semiconductor growth. Organoantimony compounds could be used as precursors for the synthesis of novel nanomaterials, such as quantum dots and nanowires, with unique optical and electronic properties. These nanomaterials could find applications in a wide range of technologies, from bioimaging to next-generation computing.

The collaborative nature of modern science will be a key driver for future innovations in organoantimony chemistry. By bringing together researchers with diverse backgrounds and expertise, it will be possible to fully exploit the potential of compounds like this compound and to address some of the most pressing scientific and technological challenges.

Q & A

Q. What are the established protocols for synthesizing Triisopropylantimony under inert conditions?

this compound is typically synthesized via metathesis reactions, such as the reaction of antimony trichloride with isopropyl Grignard reagents. Key steps include:

- Use of Schlenk lines or gloveboxes to exclude moisture/oxygen .

- Stoichiometric control (e.g., 1:3 molar ratio of SbCl₃ to Grignard reagent) to minimize byproducts.

- Characterization via <sup>1</sup>H/<sup>13</sup>C NMR to confirm ligand substitution and purity .

- Yield reporting with precision aligned with instrumentation (e.g., ±0.1% for gravimetric analysis) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : <sup>121</sup>Sb NMR is critical for assessing coordination geometry, with chemical shifts sensitive to ligand environment (e.g., δ ~500–800 ppm for Sb(III) alkyls) .

- X-ray Crystallography : Resolves molecular structure but requires high-purity crystals. Report bond lengths (e.g., Sb–C: ~2.15–2.25 Å) with error margins ≤0.01 Å .

- Elemental Analysis : Use combustion analysis (C/H/Sb ratios) with deviations ≤0.3% from theoretical values .

Q. How should researchers handle air-sensitive this compound derivatives during kinetic studies?

- Glovebox Protocols : Maintain O₂/H₂O levels <1 ppm during sample preparation .

- Stopped-Flow Techniques : For rapid mixing in inert atmospheres, calibrate syringes to ±0.5 µL precision .

- Quenching Methods : Use cold traps or rapid filtration to terminate reactions, validated by control experiments .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound complexes be resolved?

- Triangulation : Cross-validate results using multiple methods (e.g., GC-MS for product yield, ICP-OES for Sb leaching, and DFT calculations for mechanistic insights) .

- Statistical Robustness : Apply ANOVA to compare catalytic efficiencies across studies, specifying p-values <0.05 as significant .

- Contextual Factors : Control variables like solvent polarity (e.g., dielectric constant ε) or Sb···π interactions that may alter reactivity .

Q. What strategies optimize the Lewis acidity of this compound for organometallic applications?

- Ligand Tuning : Replace isopropyl groups with electron-withdrawing ligands (e.g., CF₃) and quantify acidity via Gutmann-Beckett method (e.g., AN values ±5%) .

- Computational Screening : Use DFT (B3LYP/def2-TZVP) to predict Sb charge density and correlate with experimental Lewis adduct stability (ΔG ±2 kcal/mol) .

- Kinetic Profiling : Monitor substrate binding rates via UV-Vis (λ = 300–400 nm) under varied temperatures (±0.1°C accuracy) .

Q. How do researchers address discrepancies in reported thermal decomposition profiles of this compound derivatives?

- Controlled Replication : Repeat TGA/DSC experiments with identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. Ar) .

- Error Analysis : Report decomposition temperatures as mean ± SD from triplicate runs and exclude outliers via Grubbs’ test (p <0.01) .

- In Situ Characterization : Pair thermal data with FTIR or mass spectrometry to identify volatile decomposition products .

Methodological Best Practices

7. Designing experiments to study Sb–C bond reactivity in this compound:

- Variable Isolation : Systematically vary substituents (e.g., iso-propyl vs. tert-butyl) while keeping solvent (e.g., THF) and concentration constant .

- Kinetic Isotope Effects : Compare reaction rates using deuterated ligands to probe bond-breaking steps .

- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials with metadata (e.g., instrument calibration dates) .

8. Ensuring ethical and rigorous reporting in this compound research:

- Data Transparency : Disclose assay conditions (e.g., NMR field strength, DSC calibration standards) to enable replication .

- Ethical Compliance : For toxicity studies, obtain institutional approval (e.g., IACUC) and report LD₅₀ values with 95% confidence intervals .

- Citation Standards : Reference foundational studies (e.g., synthesis protocols by Wilke et al.) and avoid non-peer-reviewed sources .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.